N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
This compound is a derivative of cyclopropanecarboxamide, which is a type of organic compound containing a cyclopropane ring attached to a carboxamide group . The molecule also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a thiadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms, two carbon atoms, and one sulfur atom.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropane ring, the carboxamide group, the fluorophenyl group, and the thiadiazole ring. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the cyclopropane ring, the carboxamide group, the fluorophenyl group, and the thiadiazole ring would all influence these properties .Scientific Research Applications
Molecular Interaction and Structural Analysis
One study focused on the synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a 4-fluorophenyl substitution similar to the query compound. This research detailed the orientation differences of the amino group in non-halogenated structures and characterized intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. The findings emphasized the significant roles of N–H⋯N hydrogen bonding among other noncovalent interactions in stabilizing these crystal structures (El-Emam et al., 2020).
Anticancer and Neuroprotective Activities
Another research stream has identified compounds with a 4-fluorophenyl group and a thiadiazole ring for their potential in treating cancer and protecting neural cells. A notable study on 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) revealed its anticancer activity against various tumor cells, including those derived from the nervous system, without affecting the viability of normal cells. Furthermore, this compound exhibited neuroprotective activities, suggesting its dual therapeutic potential (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Biological Evaluation
Further studies synthesized novel derivatives incorporating the thiadiazole ring, evaluating their antimicrobial properties. A specific focus was on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, revealing appreciable antibacterial and antifungal activities at certain concentrations, indicating the utility of these compounds in developing new antimicrobial agents (Chandrakantha et al., 2014).
Synthesis and Characterization
The synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcases the development of synthetic methods providing high yields and confirming structures via spectral analysis. This work underlines the importance of efficient synthetic routes in exploring the therapeutic potential of these compounds (Zhou et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWHNFVJCWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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